Nicotinic acid N-oxide

Catalog No.
S565194
CAS No.
2398-81-4
M.F
C6H5NO3
M. Wt
139.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nicotinic acid N-oxide

CAS Number

2398-81-4

Product Name

Nicotinic acid N-oxide

IUPAC Name

1-oxidopyridin-1-ium-3-carboxylic acid

Molecular Formula

C6H5NO3

Molecular Weight

139.11 g/mol

InChI

InChI=1S/C6H5NO3/c8-6(9)5-2-1-3-7(10)4-5/h1-4H,(H,8,9)

InChI Key

FJCFFCXMEXZEIM-UHFFFAOYSA-N

SMILES

C1=CC(=C[N+](=C1)[O-])C(=O)O

Solubility

0.05 M

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])C(=O)O

Analytical Chemistry

  • Determination of Nicotinic Acid and Metabolites: Nicotinic acid N-oxide can be used as a reference standard in developing liquid chromatography methods for measuring free nicotinic acid and its metabolites in biological samples like plasma and urine [2]. This helps researchers understand the body's processing of nicotinic acid. (Source: Sigma-Aldrich: )

Coordination Chemistry

  • Synthesis of Metal Complexes: Nicotinic acid N-oxide can act as a ligand, bonding to metal ions through its nitrogen and oxygen atoms. This property allows researchers to synthesize and characterize novel metal complexes with potential applications in catalysis or material science [3, 4]. (Sources: Sigma-Aldrich: , A New 3D Coordination Polymer of Bismuth with Nicotinic Acid N-Oxide: )

Nicotinic acid N-oxide is an organic compound with the molecular formula C6H6N2O3C_6H_6N_2O_3. It is the N-oxide derivative of nicotinic acid, a member of the pyridine family. This compound is characterized by the presence of a nitrogen-oxygen bond, which significantly alters its chemical properties compared to its precursor, nicotinic acid. Nicotinic acid N-oxide is known for its role as a precursor in the synthesis of various pharmaceutical agents, including niflumic acid and pranoprofen, both of which are non-steroidal anti-inflammatory drugs .

That are typical for N-oxides. One significant reaction involves its oxidation or hydrolysis to form other derivatives. For instance, it can be prepared by oxidizing nicotinic acid or through the hydrolysis of 3-cyanopyridine N-oxide . Additionally, it has been shown to react with acetic anhydride to yield 2-acetylnicotinic acid N-oxide, demonstrating its reactivity under specific conditions .

Nicotinic acid N-oxide exhibits various biological activities. It has been identified as an inhibitor of the enzyme 3-hydroxyanthranilate-3,4-dioxygenase, which plays a role in tryptophan metabolism and may have implications in neurodegenerative diseases . Furthermore, derivatives of this compound have been studied for their potential anti-inflammatory and analgesic properties due to their structural similarity to other therapeutic agents .

The synthesis of nicotinic acid N-oxide can be achieved through several methods:

  • Oxidation of Nicotinic Acid: This method involves treating nicotinic acid with oxidizing agents such as hydrogen peroxide in the presence of catalysts like methyltrioxorhenium.
  • Hydrolysis of 3-Cyanopyridine N-Oxide: This approach utilizes the hydrolysis process to convert 3-cyanopyridine N-oxide into nicotinic acid N-oxide.
  • Refluxing with Acetic Anhydride: As noted earlier, this method yields acetylnicotinic acid N-oxide from nicotinic acid N-oxide .

Nicotinic acid N-oxide has several applications in medicinal chemistry:

  • Pharmaceutical Precursor: It serves as a precursor for synthesizing drugs such as niflumic acid and pranoprofen.
  • Ligand Formation: The compound acts as a ligand in coordination chemistry, forming complexes that exhibit unique phosphorescent properties .

These applications highlight its importance in drug development and material science.

Studies on the interactions of nicotinic acid N-oxide with metal ions have revealed its potential as a ligand for transition metals. For example, it has shown interactions with 3d metal (II) perchlorates in ethanol-triethylamine mixtures, suggesting possible applications in coordination chemistry . These interactions can lead to the formation of new materials with enhanced properties.

Nicotinic acid N-oxide shares structural similarities with several other compounds within the pyridine family. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
Nicotinic AcidYesPrecursor to various drugs
Isonicotinic AcidYesDifferent biological activity profile
Pyridine N-OxideYesBroader range of reactivity
3-Cyanopyridine N-OxideYesUsed as a synthetic intermediate

Nicotinic acid N-oxide is unique due to its specific role as a precursor in drug synthesis and its distinctive biological activity compared to these similar compounds.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

139.026943022 g/mol

Monoisotopic Mass

139.026943022 g/mol

Heavy Atom Count

10

UNII

YY03Q39E6L

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Oxiniacic Acid is a nicotinic acid derivative.

Pictograms

Irritant

Irritant

Other CAS

2398-81-4

Wikipedia

Nicotinic_acid_N-oxide

General Manufacturing Information

3-Pyridinecarboxylic acid, 1-oxide: ACTIVE

Dates

Modify: 2023-08-15

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